Chemical properties of 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid
Chemical properties of 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid
An In-depth Technical Guide to the Chemical Properties of 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted chemical properties and reactivity of 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid. This molecule represents a unique heterocyclic scaffold, integrating the reactive functionalities of a furan-carbaldehyde with the versatile and pharmaceutically relevant piperidine-carboxylic acid moiety.[1][2] The guide delineates the molecule's structural features, predicted physicochemical and spectroscopic characteristics, and a detailed examination of its reactivity at each functional center. By synthesizing information from the known chemistry of its constituent parts, this document serves as a foundational resource for researchers exploring its potential in organic synthesis, medicinal chemistry, and materials science. We provide exemplary experimental protocols and workflows to facilitate its practical application and further derivatization.
Introduction and Molecular Overview
1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid is a complex organic molecule that stands at the intersection of several important chemical classes. The piperidine ring is a privileged scaffold in medicinal chemistry, found in a vast array of clinically approved drugs, where it often modulates physicochemical properties like solubility and basicity to improve pharmacokinetic profiles.[2][3] Simultaneously, the furan-2-carbaldehyde (furfural) substructure is a bio-renewable platform chemical that offers a reactive aldehyde for a multitude of synthetic transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.[4][5]
The direct linkage of the piperidine nitrogen to the electron-rich furan ring, combined with the presence of both an aldehyde and a carboxylic acid, creates a molecule with distinct and multifunctional chemical character. Understanding the interplay between these groups is critical for its strategic use as a synthetic building block. This guide provides a predictive but technically grounded exploration of its chemical behavior.
Molecular Structure and Predicted Physicochemical Properties
The structure of 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid combines an aromatic furan ring substituted with an electron-withdrawing formyl group and an electron-donating amino group (the piperidine nitrogen). The saturated piperidine ring is appended with a carboxylic acid, rendering the molecule amphoteric and likely zwitterionic at physiological pH.[6]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Source |
| Molecular Formula | C₁₁H₁₃NO₄ | By structure |
| Molecular Weight | 223.23 g/mol | By formula |
| pKa (Acidic) | ~3.5 - 4.5 | Based on piperidine-3-carboxylic acid and electronic effects.[6] |
| pKa (Basic) | ~6.0 - 7.5 | The piperidine N is attached to an EWG furan system, lowering its basicity from a typical dialkylamine (~10-11). |
| LogP | ~0.5 - 1.5 | Calculated estimate based on constituent fragments.[7][8] |
| Appearance | Likely a tan or off-white solid | Based on related furan-aldehyde compounds.[9][10] |
| Solubility | Soluble in polar organic solvents (DMSO, MeOH); sparingly soluble in water, pH-dependent. | Based on functional groups. |
Predicted Spectroscopic Profile
A robust spectroscopic characterization is essential for confirming the structure and purity of the compound. Based on its functional groups, the following spectral data can be anticipated.
-
¹H NMR:
-
Aldehyde Proton: A singlet resonance far downfield, expected around δ 9.5-9.8 ppm.[11]
-
Furan Protons: Two doublets in the aromatic region (δ 6.5-7.5 ppm), showing coupling to each other.
-
Piperidine Protons: A complex series of multiplets in the aliphatic region (δ 1.5-4.0 ppm), including diastereotopic protons, making the spectrum intricate. The proton at C3 adjacent to the carboxyl group would be distinct.
-
Carboxylic Acid Proton: A broad singlet, which may be exchangeable with D₂O, typically δ 10-12 ppm, but often not observed.
-
-
¹³C NMR:
-
Carbonyl Carbons: Two distinct signals in the downfield region: aldehyde C=O (~175-185 ppm) and carboxylic acid C=O (~170-180 ppm).[12][13]
-
Furan Carbons: Four signals in the aromatic region (~110-160 ppm). The carbons attached to the nitrogen and formyl group (C2 and C5) will be the most downfield.
-
Piperidine Carbons: Five signals in the aliphatic region (~20-60 ppm).
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A very broad band from 2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer.
-
C=O Stretches: Two sharp, strong bands. The aldehyde carbonyl is expected around 1680-1700 cm⁻¹, and the carboxylic acid carbonyl around 1700-1725 cm⁻¹.[11]
-
C-O and C-N Stretches: Found in the fingerprint region (1000-1300 cm⁻¹).
-
-
Mass Spectrometry (MS):
Analysis of Chemical Reactivity
The molecule's reactivity is dictated by its three primary functional regions: the furan-carbaldehyde system, the carboxylic acid, and the piperidine nitrogen.
The Furan-Carbaldehyde Moiety
The aldehyde group is the most electrophilic site and a hub for synthetic transformations.[1]
-
Oxidation and Reduction: The formyl group can be readily oxidized to a carboxylic acid using standard oxidants like potassium permanganate (KMnO₄) or Pinnick oxidation conditions, yielding a furan dicarboxylic acid derivative.[4][14] Conversely, selective reduction to the corresponding alcohol can be achieved with mild reducing agents like sodium borohydride (NaBH₄).[14]
-
Condensation Reactions: The aldehyde is an excellent substrate for condensation reactions. For instance, a Knoevenagel condensation with active methylene compounds (e.g., malononitrile) catalyzed by a weak base like piperidine can extend the carbon chain.[1] This is a cornerstone reaction for creating more complex molecular architectures.
The Piperidine-Carboxylic Acid Moiety
This part of the molecule governs its acid-base behavior and provides another handle for derivatization, particularly for prodrug strategies.[15]
-
Acid-Base Properties: The molecule is amphoteric. The carboxylic acid is acidic, while the tertiary piperidine nitrogen is basic. The direct attachment of the nitrogen to the electron-withdrawing furan ring significantly reduces its basicity compared to a simple N-alkyl piperidine. At neutral pH, the compound likely exists predominantly in a zwitterionic form, with a protonated piperidinium ion and a deprotonated carboxylate.
-
Reactions of the Carboxylic Acid: The carboxylic acid can undergo standard transformations.
-
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) will yield the corresponding ester. This is a common method to mask the polar carboxylate group, potentially improving cell permeability.[15]
-
Amide Formation: Coupling with an amine using standard reagents like dicyclohexylcarbodiimide (DCC) or HATU will form an amide bond.[14] This reaction is fundamental in peptide synthesis and the creation of diverse compound libraries.
-
Proposed Synthetic Workflow
A plausible and efficient synthesis of this molecule would involve the coupling of two readily available building blocks: a 2-halofuran derivative and piperidine-3-carboxylic acid. A nucleophilic aromatic substitution (SₙAr) reaction is a logical approach.
The rationale for this pathway is the high reactivity of the C2 position on the furan ring (activated by the electron-withdrawing aldehyde) towards nucleophilic attack by the secondary amine of the piperidine ring.
Exemplary Experimental Protocols
The following protocols are provided as illustrative examples for the derivatization of the title compound.
Protocol 1: Oxidation of the Formyl Group to a Carboxylic Acid
-
Objective: To convert 1-(5-formylfuran-2-yl)piperidine-3-carboxylic acid to 1-(5-carboxyfuran-2-yl)piperidine-3-carboxylic acid.
-
Causality: This protocol uses a strong oxidizing agent, KMnO₄, which is effective for converting aldehydes to carboxylic acids. The reaction is run in a basic aqueous solution to maintain the solubility of the reactants and intermediates. Acidic workup is required to protonate the resulting carboxylates.
-
Methodology:
-
Dissolve 1-(5-formylfuran-2-yl)piperidine-3-carboxylic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of potassium permanganate (KMnO₄, ~2.0 eq) in water dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the disappearance of the starting material by TLC.
-
Quench the reaction by adding a small amount of sodium sulfite to destroy excess KMnO₄ (indicated by the disappearance of the purple color).
-
Filter the mixture to remove the manganese dioxide (MnO₂) precipitate.
-
Cool the filtrate in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the dicarboxylic acid product.
-
Protocol 2: Fischer Esterification of the Carboxylic Acid Group
-
Objective: To synthesize the methyl ester of the title compound.
-
Causality: This classic acid-catalyzed reaction uses a large excess of methanol to drive the equilibrium towards the ester product. A strong acid catalyst, like sulfuric acid, is required to protonate the carbonyl oxygen, making it more electrophilic.
-
Methodology:
-
Suspend 1-(5-formylfuran-2-yl)piperidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (20-30 mL per gram of starting material).
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.
-
Heat the mixture to reflux and maintain for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the pure methyl ester.
-
Conclusion
1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid is a molecule of significant synthetic potential, endowed with multiple, orthogonally reactive functional groups. The furan-carbaldehyde unit serves as a platform for oxidation, reduction, and carbon-chain elongation, while the piperidine-carboxylic acid moiety provides a handle for modifying polarity and forming amide or ester linkages crucial for pharmaceutical applications. Its amphoteric nature and potential for zwitterion formation are key physicochemical properties influencing its solubility and handling. This guide provides a predictive framework for its chemical behavior, offering researchers a solid foundation for leveraging this versatile building block in the design of novel compounds.
References
- An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery. (2025). Benchchem.
- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). MDPI.
- Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. PMC.
- Furan and Furfural: Synthesis & Reactions. Scribd.
- 1-Z-Piperidine-3-carboxylic acid. Chem-Impex.
- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry.
- (3R)
- Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PMC.
- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023).
- Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP c
- 1-((5-Carbamoylfuran-2-yl)sulfonyl)piperidine-4-carboxylic acid. ChemScene.
- 13529-17-4 | 5-Formylfuran-2-carboxylic acid. ChemScene.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
- 5-FORMYL-2-FURANCARBOXYLIC ACID CAS#: 13529-17-4. ChemicalBook.
- 5-Formyl-2-furancarboxylic acid. Chem-Impex.
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (3R)-piperidine-3-carboxylate | C6H11NO2 | CID 1796509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. chemscene.com [chemscene.com]
- 9. 5-FORMYL-2-FURANCARBOXYLIC ACID CAS#: 13529-17-4 [m.chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. orientjchem.org [orientjchem.org]
- 15. research.unipd.it [research.unipd.it]
